molecular formula C8H12N2O3 B8729435 3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-acetic acid ethyl ester CAS No. 30979-40-9

3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-acetic acid ethyl ester

Cat. No. B8729435
CAS RN: 30979-40-9
M. Wt: 184.19 g/mol
InChI Key: AORQAQWNIWSOSG-UHFFFAOYSA-N
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Patent
US08530504B2

Procedure details

DMF (2.01 mL) was cooled to 0° C. and phosphorus oxychloride (5.67 mL, 60.8 mmol) was added dropwise. This reaction mixture was warmed to room temperature, and then ethyl(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetate (1.60 g, 8.69 mmol) was added slowly, and then the mixture was stirred at 110° C. for 3.5 hours. After the reaction was completed, the mixture was poured into ice water, a 5N aqueous solution of sodium hydroxide and sodium hydrogencarbonate were added to the mixture for neutralization. The extraction with ethyl acetate was carried out, the organic layer was washed with brine and dried over anhydrous magnesium sulfate. The mixture was filtered to obtain filtrate, and the solvent was distilled off under reduced pressure to yield a solid, and the obtained solid was washed with n-heptane/diisopropyl ether mixture (1:1), and dried to obtain the title compound 1.28 g (5.55 mmol).
Quantity
5.67 mL
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2.01 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.[CH2:6]([O:8][C:9](=[O:18])[CH2:10][N:11]1[C:15](=O)[CH2:14][C:13]([CH3:17])=[N:12]1)[CH3:7].[OH-].[Na+].[C:21](=[O:24])([O-])O.[Na+]>CN(C=O)C>[CH2:6]([O:8][C:9](=[O:18])[CH2:10][N:11]1[C:15]([Cl:3])=[C:14]([CH:21]=[O:24])[C:13]([CH3:17])=[N:12]1)[CH3:7] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
5.67 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
C(C)OC(CN1N=C(CC1=O)C)=O
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Five
Name
Quantity
2.01 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at 110° C. for 3.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The extraction with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
to obtain filtrate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a solid
WASH
Type
WASH
Details
the obtained solid was washed with n-heptane/diisopropyl ether mixture (1:1)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
C(C)OC(CN1N=C(C(=C1Cl)C=O)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.55 mmol
AMOUNT: MASS 1.28 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.